molecular formula C10H10F2N2 B13086263 1-(2,2-Difluoroethyl)-1H-indol-6-amine

1-(2,2-Difluoroethyl)-1H-indol-6-amine

Cat. No.: B13086263
M. Wt: 196.20 g/mol
InChI Key: ZSJOIZJYIDESEP-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-1H-indol-6-amine is a compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique properties to the molecule, making it a valuable candidate for various applications. The compound’s structure consists of an indole core substituted with a difluoroethyl group at the nitrogen atom and an amine group at the 6-position.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-6-amine can be achieved through several routes. One common method involves the electrophilic 2,2-difluoroethylation of indole derivatives using hypervalent iodine reagents. This method allows for the efficient transfer of the difluoroethyl group to the indole nucleus . Another approach involves the use of difluoroacetic anhydride in the presence of a base, such as triethylamine, to introduce the difluoroethyl group . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-indol-6-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-6-amine involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances the compound’s lipophilicity and binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects . The compound’s ability to form stable bioisosteres with various pharmacophores further contributes to its efficacy in medicinal applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)indol-6-amine

InChI

InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-1-2-8(13)5-9(7)14/h1-5,10H,6,13H2

InChI Key

ZSJOIZJYIDESEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(F)F)N

Origin of Product

United States

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